An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Methylazetidine-2-carboxylate Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Methylazetidine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylazetidine-2-carboxylate hydrochloride is a substituted amino acid ester containing a strained four-membered azetidine ring. Such scaffolds are of increasing interest in medicinal chemistry due to their ability to impart conformational rigidity, improve metabolic stability, and enhance solubility, making them attractive motifs in drug design.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 2-methylazetidine-2-carboxylate hydrochloride, offering both theoretical insights and detailed experimental protocols for their determination. While specific experimental data for this compound is not extensively published, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive characterization.
Chemical Identity and Structure
The molecule consists of an azetidine ring substituted at the 2-position with both a methyl group and a methyl carboxylate group. As a hydrochloride salt, the secondary amine of the azetidine ring is protonated.
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IUPAC Name: methyl 2-methylazetidine-2-carboxylate;hydrochloride
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Molecular Formula: C₆H₁₂ClNO₂
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Molecular Weight: 165.62 g/mol
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CAS Number: Not available for the 2-methyl derivative. The parent compound, methyl azetidine-2-carboxylate hydrochloride, has the CAS number 162698-26-2.
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Chemical Structure:
Caption: Structure of Methyl 2-Methylazetidine-2-carboxylate Hydrochloride.
Summary of Physicochemical Properties
The following table summarizes the expected and known physicochemical properties. Where experimental data is unavailable for the target compound, predictions are based on the properties of structurally similar molecules and general chemical principles.
| Property | Predicted/Known Value | Method of Determination/Basis for Prediction |
| Physical Form | White to off-white crystalline solid. | Based on the common appearance of similar small molecule hydrochloride salts. |
| Melting Point | Likely >150 °C (with decomposition). | Amine hydrochloride salts of amino acid esters are typically high-melting solids. Decomposition upon melting is common for such structures.[3] |
| Solubility | Highly soluble in water. Soluble in methanol. Sparingly soluble to insoluble in less polar organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). | The hydrochloride salt form significantly increases aqueous solubility.[4] Solubility in organic solvents is generally low for salts.[5][6] |
| pKa | Expected to be in the range of 8.0 - 9.5. | The pKa of the protonated secondary amine in the azetidine ring is influenced by the electron-withdrawing ester group. The parent azetidine has a pKa of 11.29.[7] |
| LogP/LogD | LogP (of free base) is predicted to be low. LogD at pH 7.4 is expected to be negative. | The presence of the polar amine and ester groups, and the charged nature of the hydrochloride salt at physiological pH, suggest hydrophilicity.[8][9][10] |
| Chemical Stability | Susceptible to hydrolysis of the methyl ester under both acidic and basic conditions. The azetidine ring may be prone to ring-opening under certain nucleophilic or strongly acidic conditions. | Based on general reactivity of esters and strained ring systems.[11][12] |
In-Depth Analysis and Experimental Protocols
Melting Point
Theoretical Background: The melting point of a crystalline solid is a measure of the energy required to overcome the crystal lattice forces. For ionic compounds like hydrochloride salts, these forces are strong electrostatic interactions, leading to relatively high melting points. It is also common for such salts, particularly those of amino acid esters, to decompose at or near their melting point.[3]
Experimental Protocol: Capillary Melting Point Determination
This protocol is based on the standards outlined in USP General Chapter <791>.
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Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected decomposition point for several hours. Finely powder the dry sample.
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Loading the Capillary: Pack a small amount of the powdered sample into a capillary tube to a height of 2-4 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat at a rate of approximately 10 °C/minute until the temperature is about 30 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/minute.
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Observation: Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). Note any signs of decomposition, such as darkening of the sample.
Caption: Workflow for Melting Point Determination.
Solubility
Theoretical Background: The hydrochloride salt form of an amine-containing compound dramatically increases its aqueous solubility compared to the free base. This is due to the strong ion-dipole interactions between the charged ammonium group and water molecules.[4] The solubility in organic solvents is expected to be limited, as the ionic nature of the salt is incompatible with non-polar or moderately polar organic media.
Experimental Protocol: Shake-Flask Method for Water Solubility (Based on OECD Guideline 105)
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Preparation: Add an excess amount of methyl 2-methylazetidine-2-carboxylate hydrochloride to a known volume of deionized water in a flask.
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Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (a preliminary test can determine this, often 24-48 hours).
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Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the saturated aqueous phase from the undissolved solid.
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Quantification: Accurately dilute a known volume of the saturated aqueous solution and analyze the concentration of the compound using a suitable analytical technique, such as HPLC-UV or quantitative NMR.
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Calculation: The solubility is expressed in g/L or mol/L.
Caption: Shake-Flask Method for Solubility.
Dissociation Constant (pKa)
Theoretical Background: The pKa value represents the pH at which 50% of the compound is in its protonated (conjugate acid) form and 50% is in its deprotonated (free base) form. For methyl 2-methylazetidine-2-carboxylate hydrochloride, the relevant pKa is that of the azetidinium ion. This value is crucial for predicting the compound's charge state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. The electron-withdrawing effect of the adjacent ester group is expected to lower the pKa relative to unsubstituted azetidine.[13]
Experimental Protocol: Potentiometric Titration (Based on OECD Guideline 112)
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Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.
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Titration: While stirring and monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Data Collection: Record the pH value after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, the pKa can be calculated from multiple points on the titration curve using the Henderson-Hasselbalch equation.
Caption: Workflow for pKa Determination by Titration.
Lipophilicity (LogP/LogD)
Theoretical Background: Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). LogP is the logarithm of the partition coefficient between n-octanol and water for the neutral form of a molecule. LogD is the distribution coefficient at a specific pH, which accounts for all species (ionized and neutral). For a basic compound like this, LogD at physiological pH (7.4) will be significantly lower (more hydrophilic) than the LogP of its free base, as the compound will be predominantly in its protonated, more water-soluble form.[8][9]
Experimental Protocol: Shake-Flask Method for LogD (Based on OECD Guideline 107)
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Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffered aqueous phase.
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Partitioning: Dissolve a known amount of the compound in the buffered aqueous phase. Add a known volume of the saturated n-octanol.
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Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
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Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] ).
Spectral Properties
¹H NMR Spectroscopy (Predicted):
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Azetidine Ring Protons (CH₂): Expected to appear as complex multiplets in the range of 2.5-4.0 ppm. The protons on the carbon adjacent to the nitrogen will be deshielded.
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Methyl Group on Ring (CH₃): A singlet is expected around 1.5-1.8 ppm.
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Ester Methyl Group (OCH₃): A sharp singlet is expected around 3.7-3.9 ppm.
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Amine Protons (N⁺H₂): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, likely appearing downfield (> 9 ppm) in a solvent like DMSO-d₆.
¹³C NMR Spectroscopy (Predicted):
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Ester Carbonyl (C=O): Expected in the range of 170-175 ppm.[14]
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Quaternary Carbon (C2): Expected around 60-70 ppm.
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Azetidine Ring Carbons (CH₂): Expected in the range of 30-55 ppm.[15]
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Ester Methyl Carbon (OCH₃): Expected around 52-55 ppm.
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Ring Methyl Carbon (CH₃): Expected in the range of 20-25 ppm.
Mass Spectrometry (MS): In positive ion mode electrospray ionization (ESI-MS), the expected parent ion would be the free base [M+H]⁺, corresponding to the loss of HCl. The calculated exact mass for C₆H₁₁NO₂ would be m/z 129.0790.
Chemical Stability
Hydrolytic Stability: The methyl ester functionality is susceptible to hydrolysis, which can be catalyzed by both acid and base.[11][12]
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Acid-catalyzed hydrolysis: This is a reversible process that would yield the corresponding carboxylic acid and methanol.
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Base-catalyzed hydrolysis (saponification): This is an irreversible process that would yield the carboxylate salt and methanol.
Ring Stability: The azetidine ring possesses significant ring strain, which can make it susceptible to ring-opening reactions, especially in the presence of strong nucleophiles or under harsh acidic conditions that could lead to the formation of an azetidinium ion intermediate.[11][12]
Forced Degradation Studies: To fully characterize the stability of the compound, a forced degradation study is recommended.[7][16][17] This involves exposing the compound to a range of stress conditions:
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Acidic: e.g., 0.1 M HCl at elevated temperature.
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Basic: e.g., 0.1 M NaOH at room or elevated temperature.
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Oxidative: e.g., 3% H₂O₂ at room temperature.
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Thermal: Heating the solid material.
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Photolytic: Exposing the compound in solution to UV/Vis light.
The resulting degradation products would be analyzed by a stability-indicating method, typically HPLC, to identify degradation pathways and potential liabilities.
Conclusion
Methyl 2-methylazetidine-2-carboxylate hydrochloride is a molecule with physicochemical properties largely dictated by its constituent functional groups: a hydrophilic hydrochloride salt, a hydrolytically labile methyl ester, and a strained azetidine ring. While specific experimental data is limited, this guide provides a robust framework for understanding its expected behavior and outlines the necessary experimental protocols for its full characterization. The insights and methodologies presented here are intended to support researchers and drug development professionals in the effective utilization of this and similar azetidine-containing building blocks.
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